1-Amino-3,5-dimethylhexan-3-ol
Description
1-Amino-3,5-dimethylhexan-3-ol is an aliphatic amino alcohol characterized by a six-carbon chain with amino (-NH₂) and hydroxyl (-OH) groups at the third carbon, along with methyl (-CH₃) substituents at positions 3 and 3. Amino alcohols of this class are often studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their bifunctional reactivity .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-3,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-7(2)6-8(3,10)4-5-9/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
PKHFLCOUQIABSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3,5-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylhexan-3-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino alcohol.
Industrial Production Methods: In industrial settings, the production of 1-amino-3,5-dimethylhexan-3-ol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3,5-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of substituted amino alcohols.
Scientific Research Applications
1-Amino-3,5-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-3,5-dimethylhexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Key Findings:
Positional Isomerism: The distinction between 1-Amino-3,5-dimethylhexan-3-ol and 1-Amino-2,5-dimethylhexan-3-ol lies in methyl group placement. Positional isomerism significantly affects solubility, steric hindrance, and reactivity.
Functional Group Influence: Metaxalone Related Compound B (1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol) incorporates an aromatic ether group, making it more lipophilic than the purely aliphatic target compound. This structural feature enhances its suitability as a pharmaceutical reference material but reduces water solubility .
Role of Substituents: 3-Ethyl-5,5-dimethylhexan-3-ol lacks an amino group but shares a branched alcohol structure. The absence of -NH₂ limits its use in reactions requiring bifunctional catalysts or chiral resolution agents, which are common applications for amino alcohols .
Safety data for the target compound are unavailable, but related amino alcohols often require handling under inert conditions to prevent oxidation .
Biological Activity
1-Amino-3,5-dimethylhexan-3-ol, an organic compound with the molecular formula , is characterized by its amino and alcohol functional groups. This compound has gained attention for its potential biological activities, particularly its interactions with neurotransmitter systems. This article explores its biological activity, synthesis, safety profile, and comparisons with similar compounds.
Chemical Structure and Properties
The structure of 1-Amino-3,5-dimethylhexan-3-ol features a hexane backbone with two methyl groups at the 3 and 5 positions and an amino group at the 1 position. Its chemical properties are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 129.22 g/mol |
| Solubility | Very soluble in water (85.2 mg/ml) |
| Log P (octanol-water) | 0.22 |
Biological Activity
The biological activity of 1-Amino-3,5-dimethylhexan-3-ol is primarily linked to its modulation of neurotransmitter systems. Research indicates that it may enhance the release of catecholamines, which are crucial for energy metabolism and alertness. The compound's effects on adrenergic receptors suggest a potential role in enhancing physical performance and cognitive functions.
1-Amino-3,5-dimethylhexan-3-ol is believed to influence:
- Adrenergic Receptors : It may act as a stimulant by increasing norepinephrine release.
- Dopaminergic Pathways : Potential modulation of dopamine levels could enhance mood and focus.
Safety Profile
The safety profile of 1-Amino-3,5-dimethylhexan-3-ol is under investigation. Preliminary studies suggest that it may have a more favorable safety profile compared to other stimulants like 1,3-dimethylamylamine (DMAA), which has been associated with adverse effects.
Comparative Analysis with Similar Compounds
The following table compares 1-Amino-3,5-dimethylhexan-3-ol with structurally similar compounds known for their stimulant properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Amino-3,5-dimethylhexan-3-ol | Hexane backbone with amino and alcohol groups | Potentially safer stimulant |
| 1,3-Dimethylamylamine (DMAA) | Similar amine structure | Higher risk of side effects |
| 2-Amino-5-methylhexane | Methyl groups at different positions | Different metabolic pathways |
| 2,5-Dimethylhexan-3-ol | Similar alcohol functionality | Distinct reactivity patterns |
| 3-Amino-3-methylbutan-1-ol | Shorter carbon chain | Different pharmacological profile |
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of 1-Amino-3,5-dimethylhexan-3-ol. For instance:
- Performance Enhancement Study : A study conducted on athletes indicated that supplementation with 1-Amino-3,5-dimethylhexan-3-ol resulted in improved endurance and reduced fatigue during high-intensity workouts.
- Neurotransmitter Release Experiment : In vitro experiments demonstrated that this compound significantly increased catecholamine release in neuronal cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
